molecular formula C11H15NO5S B13401987 Ethyl 2-methoxy-5-(sulfamoylmethyl)benzoate CAS No. 1956355-39-7

Ethyl 2-methoxy-5-(sulfamoylmethyl)benzoate

Cat. No.: B13401987
CAS No.: 1956355-39-7
M. Wt: 273.31 g/mol
InChI Key: PLXGDRZXVCBTMQ-UHFFFAOYSA-N
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Description

Ethyl 2-methoxy-5-(sulfamoylmethyl)benzoate is an organic compound with the molecular formula C11H15NO5S It is a derivative of benzoic acid and contains both ester and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-methoxy-5-(sulfamoylmethyl)benzoate typically involves the following steps:

    Etherification: The phenol hydroxyl group of a precursor compound, such as salicylic acid, is etherified to introduce the methoxy group.

    Esterification: The final step involves esterification to form the ethyl ester.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The process involves controlled temperatures and the use of catalysts to ensure high yield and purity. The reaction typically takes place in a reactor where the temperature is maintained between 45-60°C for 10-14 hours .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methoxy-5-(sulfamoylmethyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like ammonia or primary amines can be used for substitution reactions.

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Amides.

Scientific Research Applications

Ethyl 2-methoxy-5-(sulfamoylmethyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-methoxy-5-(sulfamoylmethyl)benzoate involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-methoxy-5-(sulfamoylmethyl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

1956355-39-7

Molecular Formula

C11H15NO5S

Molecular Weight

273.31 g/mol

IUPAC Name

ethyl 2-methoxy-5-(sulfamoylmethyl)benzoate

InChI

InChI=1S/C11H15NO5S/c1-3-17-11(13)9-6-8(7-18(12,14)15)4-5-10(9)16-2/h4-6H,3,7H2,1-2H3,(H2,12,14,15)

InChI Key

PLXGDRZXVCBTMQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)CS(=O)(=O)N)OC

Origin of Product

United States

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